An In-Depth Technical Guide to the Core Basic Properties of 1,9-Dioxa-4-azaspiro[5.5]undecane
An In-Depth Technical Guide to the Core Basic Properties of 1,9-Dioxa-4-azaspiro[5.5]undecane
This guide provides a comprehensive overview of the fundamental chemical and physical properties of 1,9-Dioxa-4-azaspiro[5.5]undecane, a spirocyclic heteroalkane of interest to researchers, scientists, and professionals in drug development. Its unique three-dimensional structure, incorporating both a morpholine and a tetrahydropyran ring, makes it a compelling scaffold for the design of novel chemical entities.
Molecular Structure and Core Physicochemical Properties
1,9-Dioxa-4-azaspiro[5.5]undecane is characterized by a central spiro carbon atom connecting a morpholine ring and a tetrahydropyran ring. This arrangement imparts significant conformational rigidity and a defined spatial orientation of its constituent heteroatoms.
Diagram 1: Chemical Structure of 1,9-Dioxa-4-azaspiro[5.5]undecane
Caption: 2D structure of 1,9-Dioxa-4-azaspiro[5.5]undecane.
A summary of the core physicochemical properties of 1,9-Dioxa-4-azaspiro[5.5]undecane is presented in Table 1. It is important to note that while some of these properties are computationally predicted, they provide valuable initial estimates for experimental design.
Table 1: Core Physicochemical Properties of 1,9-Dioxa-4-azaspiro[5.5]undecane
| Property | Value | Source |
| Molecular Formula | C₈H₁₅NO₂ | PubChem[1] |
| Molecular Weight | 157.21 g/mol | PubChem[1] |
| IUPAC Name | 1,9-dioxa-4-azaspiro[5.5]undecane | PubChem[1] |
| CAS Number | 402938-74-3 | PubChem[1] |
| Predicted XlogP | -0.4 | PubChem[1] |
| Predicted pKa (Basic) | ~8.5 (Estimated based on morpholine) | |
| Predicted Aqueous Solubility | High (inferred from low XlogP and presence of H-bond donors/acceptors) |
The secondary amine within the morpholine ring is the primary basic center of the molecule. The pKa of morpholine itself is approximately 8.5, and it is anticipated that the pKa of 1,9-Dioxa-4-azaspiro[5.5]undecane will be in a similar range. The presence of two oxygen atoms and a secondary amine, all capable of hydrogen bonding, suggests good aqueous solubility, which is further supported by the negative predicted octanol-water partition coefficient (XlogP).
Synthesis and Characterization
Synthetic Strategy: Prins Cascade Cyclization
A powerful and elegant method for the synthesis of the 1,9-Dioxa-4-azaspiro[5.5]undecane scaffold is through a Prins cascade cyclization.[2][3] This approach involves the reaction of an aldehyde with a suitably functionalized homoallylic alcohol. The causality behind this choice of strategy lies in its efficiency, diastereoselectivity, and the ability to construct the complex spirocyclic system in a single synthetic operation.
Diagram 2: Generalized Synthetic Workflow via Prins Cascade Cyclization
Caption: Synthetic workflow for 1,9-dioxa-4-azaspiro[5.5]undecane derivatives.
Experimental Protocol: Synthesis of a 1,9-Dioxa-4-azaspiro[5.5]undecane Derivative
The following is a representative, step-by-step methodology for the synthesis of a substituted 1,9-Dioxa-4-azaspiro[5.5]undecane derivative, adapted from published procedures.[2] This protocol serves as a self-validating system, where successful execution yields the target spirocycle, confirmable by standard analytical techniques.
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Preparation of the Homoallylic Alcohol Precursor: Synthesize N-(4-hydroxy-2-methylenebutyl)-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide according to literature methods. This precursor contains the necessary functionalities for the dual cyclization events.
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Prins Cascade Reaction:
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To a solution of the homoallylic alcohol (1 equivalent) in a suitable solvent (e.g., dichloromethane) at room temperature, add the desired aldehyde (1.1 equivalents).
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Add a Lewis acid catalyst (e.g., InCl₃, 10 mol%) to initiate the cascade reaction.
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Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
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-
Work-up and Purification:
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Extract the aqueous layer with dichloromethane.
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford the desired 1,9-Dioxa-4-azaspiro[5.5]undecane derivative.
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Spectroscopic Characterization
Table 2: Predicted Spectroscopic Data for 1,9-Dioxa-4-azaspiro[5.5]undecane
| Technique | Predicted Features |
| ¹H NMR | - Signals for the methylene protons of the tetrahydropyran and morpholine rings, likely in the range of 1.5-4.0 ppm. - A broad singlet for the N-H proton. |
| ¹³C NMR | - A signal for the spiro carbon atom (C6) in the range of 70-80 ppm. - Signals for the other eight carbon atoms in the aliphatic region. |
| IR Spectroscopy | - A characteristic N-H stretching vibration around 3300-3400 cm⁻¹. - C-N and C-O stretching vibrations in the fingerprint region (1000-1300 cm⁻¹). |
| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the exact mass of the compound (157.1103 m/z). |
Reactivity and Stability
The reactivity of 1,9-Dioxa-4-azaspiro[5.5]undecane is primarily dictated by the secondary amine of the morpholine ring. This nitrogen atom can act as a nucleophile and a base.
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N-Alkylation and N-Acylation: The secondary amine can be readily functionalized via reactions with alkyl halides, acyl chlorides, or other electrophiles to generate a diverse library of N-substituted derivatives. This is a common strategy in medicinal chemistry to modulate the physicochemical and pharmacological properties of the scaffold.
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Salt Formation: As a base, it will react with acids to form the corresponding ammonium salts, which may exhibit increased water solubility and crystallinity.
The molecule is expected to be stable under standard laboratory conditions. However, strong acidic conditions could potentially lead to the cleavage of the acetal-like spiro center.
Biological and Medicinal Chemistry Context
While there is limited published biological data on the parent 1,9-Dioxa-4-azaspiro[5.5]undecane, the broader class of azaspiro[5.5]undecanes has garnered significant attention in drug discovery. The rigid, three-dimensional nature of the spirocyclic core makes it an attractive "privileged scaffold" for presenting pharmacophoric elements in a well-defined spatial arrangement.
Derivatives of structurally related azaspirocycles have demonstrated a range of biological activities. For instance, 1-oxa-4,9-diazaspiro[5.5]undecane derivatives have been explored as dual μ-opioid receptor agonists and σ1 receptor antagonists for the treatment of pain.[4] Furthermore, the 1,9-diazaspiro[5.5]undecane core is found in compounds investigated for the treatment of obesity, pain, and various cardiovascular and psychotic disorders.[5]
The morpholine moiety itself is a common feature in many approved drugs, often incorporated to improve solubility, metabolic stability, and to introduce a basic center for salt formation.[6][7] The metabolic fate of the morpholine ring typically involves oxidation or ring opening.
Diagram 3: Logical Relationship of the Scaffold to Drug Discovery
Caption: The role of the 1,9-dioxa-4-azaspiro[5.5]undecane scaffold in drug discovery.
Conclusion
1,9-Dioxa-4-azaspiro[5.5]undecane represents a valuable and underexplored scaffold for medicinal chemistry and drug discovery. Its synthesis is accessible through modern synthetic methods, and its physicochemical properties can be readily tuned through derivatization of the secondary amine. While further experimental characterization of the parent compound is warranted, the demonstrated biological activities of related azaspiro[5.5]undecane systems highlight the potential of this scaffold in the development of novel therapeutics. This guide provides a foundational understanding of its core properties to aid researchers in their exploration of this promising chemical entity.
References
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Reddy, B. V. S., Medaboina, D., Sridhar, B., & Singarapu, K. K. (2013). Prins Cascade Cyclization for the Synthesis of 1,9-Dioxa-4-azaspiro[5.5]undecane Derivatives. The Journal of Organic Chemistry, 78(15), 7765–7772. [Link]
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Figshare. (2013). Prins Cascade Cyclization for the Synthesis of 1,9-Dioxa-4-azaspiro[5.5]undecane Derivatives. ACS Publications. [Link]
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PubChem. (n.d.). 1,9-Dioxa-4-azaspiro(5.5)undecane. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
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de Koning, C. B., & van Otterlo, W. A. L. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC Advances, 7(33), 20439–20463. [Link]
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International Laboratory USA. (n.d.). 1,9-dioxa-4-azaspiro[5.5]undecane. Retrieved January 19, 2026, from [Link]
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PubChem. (n.d.). 1,9-Dioxaspiro[5.5]undecan-4-yl(oxan-4-yl)methanol. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
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Kranidiotis, G., et al. (2018). Synthesis of Dacus Pheromone, 1,7-Dioxaspiro[5.5]Undecane and Its Encapsulation in PLLA Microspheres for Their Potential Use as Controlled Release Devices. Molecules, 23(11), 2848. [Link]
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PubChem. (n.d.). Morpholine. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
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Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal research reviews, 34(3), 433–474. [Link]
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Cendán, C. M., et al. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 62(23), 10816–10833. [Link]
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Wikipedia. (2023, December 1). Morpholine. [Link]
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